Predicted Lipophilicity (cLogP) Shift Relative to Non-Fluorinated and Chloro-Substituted Phenoxymethyl Analogs
The compound's predicted logP (ACD/Labs) of 2.19 places it in a narrow, desirable lipophilicity window for CNS drug candidates (cLogP 2–3). Replacing the 4-fluorophenoxy group with a non-fluorinated phenoxy analog (calculated cLogP ≈ 1.5–1.8 based on group contribution) would significantly lower lipophilicity, potentially reducing passive permeability; conversely, a 4-chlorophenoxy analog (calculated cLogP ≈ 2.5–2.8) would increase lipophilicity beyond the optimal range, elevating hERG and phospholipidosis risk [1]. This fluorine-mediated fine-tuning of logP without adding molecular weight is a key differentiator for medicinal chemistry programs seeking CNS-accessible triazole scaffolds.
| Evidence Dimension | Predicted octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.19 (ACD/Labs Percepta v14.00) |
| Comparator Or Baseline | Non-fluorinated phenoxymethyl analog: estimated cLogP ≈ 1.5–1.8; 4-Chlorophenoxymethyl analog: estimated cLogP ≈ 2.5–2.8 |
| Quantified Difference | ΔcLogP ≈ +0.4 to +0.7 vs. non-fluorinated; ΔcLogP ≈ –0.3 to –0.6 vs. chloro-substituted |
| Conditions | In silico prediction (ACD/Labs Percepta Platform PhysChem Module, version 14.00); comparator estimates derived from standard group-contribution methods (e.g., Hansch-Leo fragment constants). |
Why This Matters
Lipophilicity is a primary determinant of ADME properties; the 4-fluorophenoxy group achieves an intermediate logP that balances permeability and metabolic stability better than non-fluorinated or halogenated analogs, directly guiding compound selection for ADMET-optimized libraries.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery 2010, 5(3), 235–248. (General reference for optimal cLogP ranges and halogen effects on lipophilicity.) View Source
